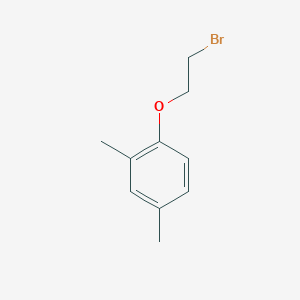

1-(2-溴乙氧基)-2,4-二甲苯

描述

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the preparation of 1,2-bis(bromomethyl)-4-fluorobenzene, which was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene was achieved via the Williamson Reaction, starting from 4-nitrophenol and 1,2-dibromoethane10. These methods suggest that the synthesis of "1-(2-Bromoethoxy)-2,4-dimethylbenzene" could potentially be carried out through a nucleophilic substitution reaction involving 2,4-dimethylphenol and 2-bromoethanol under suitable conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, as demonstrated by the crystal structure analysis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, which revealed a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . The structure of "1-(2-Bromoethoxy)-2,4-dimethylbenzene" would likely show similar complexity due to the presence of the bromoethoxy substituent and the dimethyl groups on the benzene ring.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to different bromination products, including the synthesis of sulfur-functionalized benzoquinones . This indicates that "1-(2-Bromoethoxy)-2,4-dimethylbenzene" could also participate in further functionalization reactions, potentially leading to the formation of new derivatives with different chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivative showed that the packing of the molecules in the solid state is stabilized through van der Waals interactions and weak C–H···O and C–H···π interactions . The presence of bromine and ether groups in "1-(2-Bromoethoxy)-2,4-dimethylbenzene" would affect its boiling point, density, solubility, and reactivity, which could be explored through experimental studies.

科学研究应用

Application 1: Sodium Metal Batteries

- Scientific Field : Energy Storage Technologies

- Summary of the Application : “1-(2-Bromoethoxy)-2,4-dimethylbenzene” is used in the development of a new class of bromide-based nonflammable electrolytes for sodium metal batteries (SMBs). These batteries are promising energy storage technologies due to the rich abundance of sodium and its high gravimetric capacity .

- Methods of Application/Experimental Procedures : The compound is used as a solvent in the electrolyte. This solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents, but also derives a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity to suppress the dendrite and gassing issues .

- Results/Outcomes : The use of this solvent in the electrolyte prolongs the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles. It also produces a stable cycle life of 1400 h in the Na//Na symmetric cells. A sodium metal pouch cell showed a capacity retention of 97.9% after 264 cycles at 1C .

Application 2: Two-Photon Excited Fluorescence Microscopy

- Scientific Field : Bioimaging

- Summary of the Application : “1-(2-Bromoethoxy)-2,4-dimethylbenzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . This technique allows for imaging of living tissues up to about one millimeter in depth. It is used in biological research to perform high-resolution, three-dimensional imaging of living tissues.

- Methods of Application/Experimental Procedures : The compound is used in the synthesis of DPP derivatives. These derivatives are then used as pigments in two-photon excited fluorescence microscopy .

- Results/Outcomes : The use of these pigments allows for high-resolution, three-dimensional imaging of living tissues .

Application 3: Synthesis of Squarine Dye

- Scientific Field : Organic Chemistry

- Summary of the Application : “1-(2-Bromoethoxy)-2,4-dimethylbenzene” can be used in the synthesis of a squarine dye . Squarine dyes are a class of organic compounds that are used as colorants and in various scientific applications, including bioimaging and solar cells. This particular squarine dye exhibits a selective fluorogenic response towards zinc cation .

- Methods of Application/Experimental Procedures : The compound is used in the synthesis of the squarine dye . The specific procedures and conditions for the synthesis would depend on the exact type of squarine dye being produced.

- Results/Outcomes : The resulting squarine dye exhibits a selective fluorogenic response towards zinc cation . This means that it can be used as a fluorescent probe for detecting the presence of zinc ions.

安全和危害

Like many aromatic compounds, it is likely that this compound would need to be handled with care. The presence of the bromine atom suggests that it could be hazardous and may cause irritation to the skin and eyes.

未来方向

Given the potential reactivity of this compound due to the presence of the bromoethoxy group, it could be interesting to explore its use in the synthesis of more complex molecules. Further studies could also investigate its physical and chemical properties in more detail.

属性

IUPAC Name |

1-(2-bromoethoxy)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFABTWHRMOSZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

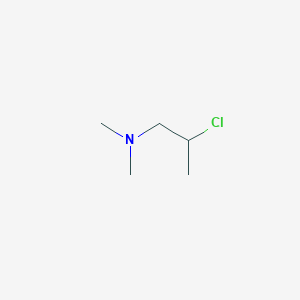

CC1=CC(=C(C=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629778 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

CAS RN |

18800-35-6 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)